REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[CH:4][C:3]=1[NH:12][C:13](=[O:15])[CH3:14].[C:16]([NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[C:22]([NH:26][C:27](=[O:29])[CH3:28])[CH:21]=1)(=[O:18])[CH3:17]>CN(C)C=O.[Cu]>[C:13]([NH:12][C:3]1[CH:4]=[C:5]([NH:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:7][C:2]=1[C:23]1[CH:24]=[CH:25][C:20]([NH:19][C:16](=[O:18])[CH3:17])=[CH:21][C:22]=1[NH:26][C:27](=[O:29])[CH3:28])(=[O:15])[CH3:14]
|
Name
|
4-bromo-N,N'-bisacetyl-1,3-phenylenediamine
|
Quantity
|
136 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)NC(C)=O)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=CC(=CC=C1)NC(C)=O
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
copper
|
Quantity
|
38 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture is stirred for 4 hours at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C(C=CC(=C1)NC(C)=O)C1=C(C=C(C=C1)NC(C)=O)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 72 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |